Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-8(2)5-9(3)7-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
IEPDPPBQRRGFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(CC(C2)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{[1-(2-oxo-propyl)-cyclopropyl]-acetic acid ethyl ester} \xrightarrow{\text{NaOMe, THF}} \text{Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate}
$$
Critical Process Parameters
Variations in ester groups (R) and reaction conditions significantly influence yield and purity:
- Optimal conditions : Ethyl ester derivatives paired with NaOMe in THF ensure efficient cyclization while minimizing byproducts.
Synthetic Workflow
- Esterification : Reacting [1-(2-oxo-propyl)-cyclopropyl]-acetic acid with ethanol under acidic conditions (e.g., H₂SO₄) forms the ethyl ester precursor.
- Cyclization : The ester undergoes base-mediated intramolecular aldol condensation to form the spirocyclic core.
- Purification : Liquid-liquid extraction (methyl tert-butyl ether) and brine washes remove residual base and solvents.
Quality Control Considerations
- Purity : NMR and HPLC analyses confirm structural integrity and pharmaceutical-grade purity.
- Scalability : THF’s low boiling point (66°C) allows efficient solvent recovery in industrial setups.
Comparative Analysis of Analogues
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₂H₂₀O₃ | Methyl groups at positions 4 and 5 |
| Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₆O₃ | No methyl substituents |
The 5,7-dimethyl configuration enhances steric hindrance, favoring selective reactivity in downstream applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, also known by its CAS number 1561483-17-7, is a chemical compound with potential applications in treating obesity, type 2 diabetes, and related conditions . It is an oxaspiro[2.5]octane derivative with a molecular weight of 212.28 .
MetAP2 Modulator
Oxaspiro[2.5]octane derivatives and analogs, including this compound, may act as modulators of MetAP2 . MetAP2 inhibitors may benefit patients with excess adiposity and conditions related to adiposity, including type 2 diabetes, hepatic steatosis, and cardiovascular disease . This is achieved by improving insulin resistance, reducing hepatic lipid content, and reducing cardiac workload .
Treatment of Obesity and Related Conditions
These compounds may be used in treating obesity, type 2 diabetes, and other obesity-associated conditions . They can be used alone or in combination with other agents . Treating these conditions includes any effect that lessens, reduces, modulates, or eliminates the condition, disease, or disorder .
Methods of Treatment
Methods of treatment include administering a compound in an amount sufficient to inhibit intracellular MetAP2, which increases thioredoxin production and induces multi-organ stimulation of anti-obesity processes . The compound can be administered in an amount insufficient to reduce angiogenesis . It can also be used to treat or ameliorate obesity and obesity-related conditions or co-morbidities such as cardiac, endocrine, respiratory, hepatic, skeletal, psychiatric, and reproductive disorders .
Biomarkers
Methods for treating overweight or obese subjects involve determining the level of at least one biomarker related to being overweight or obese, such as body weight, Body Mass Index (BMI), and Waist/Hip ratio (WHR), and administering an effective amount of the compound to achieve a target level in the subject .
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active oxane derivative, which can then interact with enzymes or receptors in biological systems. The spiro structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs in the 1-Oxaspiro[2.5]octane Family
The following table compares Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate with structurally related spirocyclic esters:
Key Observations:
Alkyl chain substituents (e.g., butyl, heptyl) enhance lipophilicity, which may improve solubility in non-polar solvents .
Commercial Availability :
- This compound is discontinued, while its trimethyl and alkyl-substituted analogs remain accessible .
Comparison with Dioxaspiro Derivatives
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1544375-49-6, C₁₁H₁₈O₄) differs by incorporating an additional oxygen atom in the spirocyclic system (1,6-dioxa vs. 1-oxa) . This modification increases polarity and may alter hydrogen-bonding capabilities, impacting applications in catalysis or polymer chemistry.
Industrial and Experimental Use
- Discontinuation Challenges : The discontinuation of this compound highlights the need for alternative spirocyclic esters in high-throughput applications, such as the SHELX software suite for crystallography .
- Macromolecular Refinement : SHELXL, a program widely used for small-molecule refinement, can accommodate high-resolution data from spiro derivatives, though experimental phasing pipelines favor robust analogs like Ethyl 5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate .
Biological Activity
Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (commonly referred to as Ethyl 5,7-dimethyl-1-oxaspiro) is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H20O3 |
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | IEPDPPBQRRGFFG-UHFFFAOYSA-N |
This compound features a spiro-connected oxane ring that contributes to its biological activity and interaction with various biomolecules.
Synthesis
The synthesis of this compound typically involves the reaction of suitable oxane derivatives with ethyl chloroformate under controlled conditions. The process is often optimized to enhance yield and purity, utilizing techniques such as continuous flow reactions in industrial applications .
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of this compound. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For instance, a study reported that derivatives of similar spirocyclic compounds exhibited significant antibacterial activity against resistant strains .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to inhibition of key metabolic pathways in target organisms.
- Cell Membrane Disruption : It could potentially disrupt microbial cell membranes, thereby enhancing its antimicrobial efficacy.
- Hydrolysis : The ester group can undergo hydrolysis to release active components that may further interact with biological targets .
Case Studies
- Antibacterial Activity Assessment : A study evaluating the antibacterial properties of various spirocyclic compounds found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against certain Gram-positive bacteria .
- Toxicological Evaluation : Toxicity studies indicated that while the compound shows beneficial biological activities, it also requires careful evaluation regarding cytotoxicity in human cell lines to ensure safety for therapeutic use .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Oxaspiro[2.5]octane | Moderate antibacterial | Simpler structure without dimethyl groups |
| Diethyl 2-oxo-1-oxaspiro[4,5]decane | Antifungal | Different ring structure |
| 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene | Antiviral | Presence of double bond |
The distinct substitution pattern on the oxane ring of Ethyl 5,7-dimethyl contributes to its unique properties and potential applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
